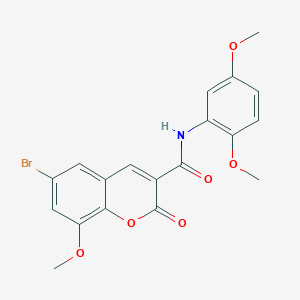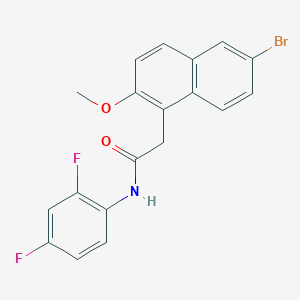![molecular formula C20H19N3O8S2 B5208326 N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B5208326.png)
N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide, commonly known as DNBS, is a chemical compound that has been widely used in scientific research for its ability to induce colitis in animal models. DNBS is a potent hapten that can trigger an immune response in the colon, leading to inflammation and tissue damage.
作用机制
The mechanism of action of DNBS involves the formation of covalent bonds between DNBS and proteins in the colon, leading to the formation of DNBS-protein conjugates. These conjugates are recognized by the immune system as foreign antigens, leading to the activation of T cells and the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interferon-γ (IFN-γ). The activation of T cells also leads to the recruitment of inflammatory cells such as neutrophils, macrophages, and eosinophils, which further exacerbate the inflammatory response.
Biochemical and Physiological Effects:
DNBS-induced colitis is associated with a number of biochemical and physiological effects, including increased production of reactive oxygen species (ROS), activation of nuclear factor kappa B (NF-κB), and upregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These effects contribute to the development of inflammation and tissue damage in the colon. DNBS-induced colitis is also associated with alterations in gut microbiota, which can further exacerbate the inflammatory response.
实验室实验的优点和局限性
One of the main advantages of using DNBS in animal models is its ability to induce colitis that closely resembles human IBD. DNBS-induced colitis is characterized by chronic inflammation, tissue damage, and immune cell infiltration, which are all hallmarks of human IBD. Another advantage of using DNBS is its reproducibility and ease of use. However, there are also some limitations to using DNBS in lab experiments. For example, DNBS-induced colitis is a localized model of IBD that only affects the colon, whereas human IBD can affect multiple organs. Additionally, the use of DNBS in animal models may not fully reflect the complexity of human IBD, which involves genetic, environmental, and immunological factors.
未来方向
There are several future directions for research on DNBS-induced colitis. One area of interest is the role of gut microbiota in the development of colitis. Recent studies have shown that alterations in gut microbiota can contribute to the pathogenesis of IBD. Another area of interest is the development of new therapeutic strategies for IBD. DNBS-induced colitis can be used as a model to test the efficacy of new drugs and therapies for IBD. Finally, there is a need for further research on the mechanism of action of DNBS and its effects on the immune system and gut microbiota. Understanding these mechanisms could lead to the development of new treatments for IBD.
In conclusion, DNBS is a potent hapten that has been widely used in scientific research to induce colitis in animal models. DNBS-induced colitis closely resembles human IBD and has helped researchers to better understand the pathogenesis of IBD and to develop new therapeutic strategies. DNBS-induced colitis is associated with a number of biochemical and physiological effects, including increased production of ROS, activation of NF-κB, and upregulation of COX-2 and iNOS. While there are some limitations to using DNBS in lab experiments, there are also several future directions for research on DNBS-induced colitis, including the role of gut microbiota and the development of new therapeutic strategies for IBD.
合成方法
DNBS can be synthesized by reacting 2,4-dinitrobenzenesulfonyl chloride with 4-aminobenzenesulfonamide in the presence of a base such as triethylamine. The resulting intermediate is then treated with 2,5-dimethoxyaniline to obtain DNBS. The purity of DNBS can be confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
DNBS has been widely used in scientific research to induce colitis in animal models. Colitis is a chronic inflammatory bowel disease (IBD) that affects millions of people worldwide. The use of DNBS in animal models has helped researchers to better understand the pathogenesis of colitis and to develop new therapeutic strategies for IBD. DNBS-induced colitis is characterized by infiltration of inflammatory cells, increased production of pro-inflammatory cytokines, and epithelial damage.
属性
IUPAC Name |
N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O8S2/c1-30-15-9-12-19(31-2)17(13-15)22-32(26,27)16-10-7-14(8-11-16)21-33(28,29)20-6-4-3-5-18(20)23(24)25/h3-13,21-22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZFWOXAWOAUJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide](/img/structure/B5208244.png)
![3-[(4-chlorophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5208250.png)
![N-[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5208252.png)

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzoyl)piperazine oxalate](/img/structure/B5208274.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-thienylmethyl)benzamide](/img/structure/B5208280.png)
![3-(4-{[1,3-dioxo-2-(2-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenoxy)benzoic acid](/img/structure/B5208294.png)
![N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B5208300.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5208320.png)
![1-(4-ethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5208340.png)
![2-phenoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide](/img/structure/B5208341.png)
![1-(1-benzyl-4-piperidinyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5208347.png)

![2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5208361.png)